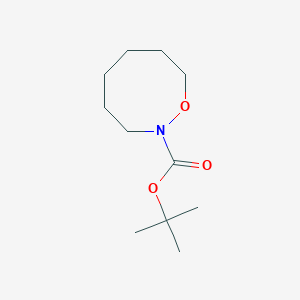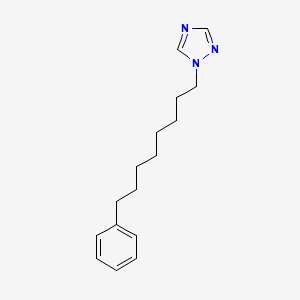![molecular formula C9H20O2Si B12620437 [Ethyl(dimethyl)silyl] pentanoate CAS No. 959004-72-9](/img/structure/B12620437.png)
[Ethyl(dimethyl)silyl] pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyl(dimethyl)silyl] pentanoate is an organic compound with the molecular formula C9H20O2Si It is an ester derivative of pentanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl(dimethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [ethyl(dimethyl)silyl] pentanoate typically involves the esterification of pentanoic acid with ethyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pentanoic acid+Ethyl(dimethyl)silyl chloride→[Ethyl(dimethyl)silyl] pentanoate+HCl
The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of in-line purification techniques, such as distillation or crystallization, can streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
[Ethyl(dimethyl)silyl] pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and ethyl(dimethyl)silanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Hydrolysis: Pentanoic acid and ethyl(dimethyl)silanol.
Reduction: Pentanol and ethyl(dimethyl)silanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[Ethyl(dimethyl)silyl] pentanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a protecting group for carboxylic acids.
Materials Science: The compound is utilized in the preparation of silicon-based materials, including polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of [ethyl(dimethyl)silyl] pentanoate in chemical reactions involves the interaction of the silyl group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of pentanoic acid and ethyl(dimethyl)silanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl pentanoate: An ester of pentanoic acid with an ethyl group, lacking the silyl group.
Dimethylsilyl pentanoate: An ester of pentanoic acid with a dimethylsilyl group, lacking the ethyl group.
Trimethylsilyl pentanoate: An ester of pentanoic acid with a trimethylsilyl group.
Uniqueness
[Ethyl(dimethyl)silyl] pentanoate is unique due to the presence of both ethyl and dimethylsilyl groups, which confer distinct chemical properties. The silyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis. Additionally, the combination of ethyl and dimethylsilyl groups allows for greater versatility in chemical modifications and applications.
Eigenschaften
CAS-Nummer |
959004-72-9 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
[ethyl(dimethyl)silyl] pentanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-7-8-9(10)11-12(3,4)6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
HNLDMHZEFQHZAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)O[Si](C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


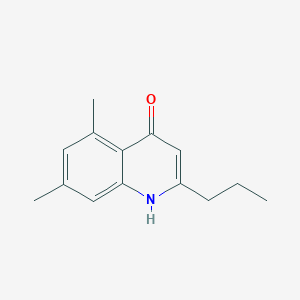
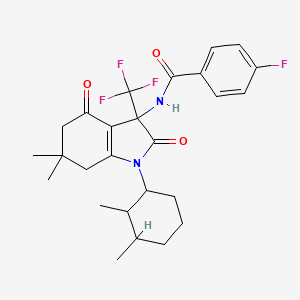
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)

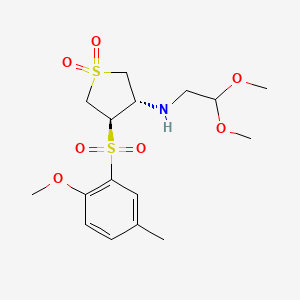

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)
![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)
![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
